N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
Description
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound featuring multiple functional groups, including pyrazole, thiadiazole, and benzyl derivatives
Properties
Molecular Formula |
C17H13Cl2FN8O2S |
|---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[2-(4-chloro-3-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H13Cl2FN8O2S/c18-11-2-1-3-13(20)10(11)8-26-6-4-14(24-26)21-17-23-22-15(31-17)5-7-27-9-12(19)16(25-27)28(29)30/h1-4,6,9H,5,7-8H2,(H,21,23,24) |
InChI Key |
ABWGKHVOYFBEFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC3=NN=C(S3)CCN4C=C(C(=N4)[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates such as 2-chloro-6-fluorobenzyl chloride and 4-chloro-3-nitro-1H-pyrazole. These intermediates are then subjected to nucleophilic substitution reactions to form the desired pyrazole and thiadiazole derivatives.
-
Step 1: Synthesis of 2-chloro-6-fluorobenzyl chloride
Reagents: 2-chloro-6-fluorobenzyl alcohol, thionyl chloride
Conditions: Reflux in anhydrous conditions
-
Step 2: Synthesis of 4-chloro-3-nitro-1H-pyrazole
Reagents: 4-chloro-1H-pyrazole, nitric acid
Conditions: Controlled temperature, typically below 0°C
-
Step 3: Coupling reactions
Reagents: 2-chloro-6-fluorobenzyl chloride, 4-chloro-3-nitro-1H-pyrazole, thiadiazole derivatives
Conditions: Base-catalyzed nucleophilic substitution, typically using potassium carbonate in DMF (dimethylformamide)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using hydrogenation techniques to modify the nitro group.
Substitution: The chloro groups can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Sodium hydride (NaH), various nucleophiles (e.g., amines, thiols)
Major Products
Reduction: Amino derivatives of the original compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The presence of multiple functional groups allows it to form strong interactions with biological macromolecules, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-Chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine
- N-[1-(2-Fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine
Uniqueness
The unique combination of chloro, fluoro, and nitro groups in N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE distinguishes it from similar compounds. These groups contribute to its distinct reactivity and potential biological activity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
